3-Amino-2-(2,2,2-trifluoro-ethoxy)-benzamide
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Overview
Description
3-Amino-2-(2,2,2-trifluoro-ethoxy)-benzamide is an organic compound characterized by the presence of an amino group, a trifluoroethoxy group, and a benzamide moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2,2,2-trifluoro-ethoxy)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(2,2,2-trifluoro-ethoxy)benzoic acid and ammonia.
Amidation Reaction: The 2-(2,2,2-trifluoro-ethoxy)benzoic acid undergoes an amidation reaction with ammonia under controlled conditions to form the benzamide derivative.
Amination: The benzamide derivative is then subjected to an amination reaction, introducing the amino group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Purification: Implementing purification techniques, such as recrystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2,2,2-trifluoro-ethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Nitro derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Compounds with different functional groups replacing the trifluoroethoxy group.
Scientific Research Applications
3-Amino-2-(2,2,2-trifluoro-ethoxy)-benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2,2,2-trifluoro-ethoxy)-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors on cell surfaces, influencing cellular signaling and function.
Pathway Modulation: Affecting key molecular pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(2,2,2-trifluoro-ethoxy)-benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-(2,2,2-Trifluoro-ethoxy)-benzamide: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-2-(2,2,2-trifluoro-ethoxy)-phenol: Contains a hydroxyl group instead of an amide group, altering its chemical properties.
Uniqueness
3-Amino-2-(2,2,2-trifluoro-ethoxy)-benzamide is unique due to the presence of both an amino group and a trifluoroethoxy group on the benzamide moiety. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-2-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)4-16-7-5(8(14)15)2-1-3-6(7)13/h1-3H,4,13H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQXXDKECPAKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)OCC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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